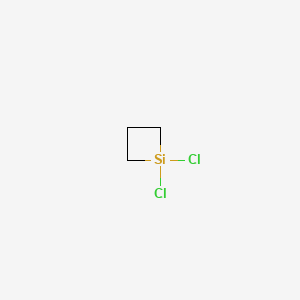

1,1-Dichlorosilacyclobutane

Overview

Description

1,1-Dichlorosilacyclobutane is a cyclic organosilicon compound with a four-membered structure . It is a colorless liquid that finds wide applications in the synthesis of organic compounds and serves as a crucial intermediate in the production of organic silicon compounds . Its utility extends to the manufacturing of polymers and adhesives .

Synthesis Analysis

The synthesis of organic silicon compounds heavily relies on the presence of 1,1-Dichlorosilacyclobutane as a crucial intermediate . This compound undergoes a nucleophilic displacement reaction wherein a silicon atom replaces a chlorine atom . The reaction is catalyzed by a base, such as an alkoxide or hydroxide ion .Molecular Structure Analysis

The molecular formula of 1,1-Dichlorosilacyclobutane is C3H6Cl2Si . Its molecular weight is 141.07 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,1-Dichlorosilacyclobutane is a key intermediate in the synthesis of organic silicon compounds . It undergoes a nucleophilic displacement reaction where a silicon atom replaces a chlorine atom . This reaction is catalyzed by a base .Physical And Chemical Properties Analysis

1,1-Dichlorosilacyclobutane is a liquid with a refractive index of 1.464 (lit.) . It has a boiling point of 113-115 °C (lit.) and a density of 1.19 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis of Organosilicon Compounds

1,1-Dichlorosilacyclobutane: is a pivotal intermediate in the synthesis of various organosilicon compounds. Due to its reactive silicon-carbon bonds, it can undergo ring-opening and ring expansion processes, leading to the production of important organosilicon compounds used in a wide array of chemical syntheses .

Polymer Chemistry

In polymer chemistry, 1,1-Dichlorosilacyclobutane is utilized for its ability to form silicon-containing polymers through ring-opening polymerization. These polymers exhibit unique properties such as thermal stability, chemical resistance, and flexibility, making them suitable for high-performance applications .

Nanotechnology

The high purity, submicron, and nanopowder forms of 1,1-Dichlorosilacyclobutane are explored in nanotechnology for creating silicon-based nanomaterials. These materials are integral in developing next-generation electronic devices, sensors, and nanocomposites due to their enhanced electrical and mechanical properties .

Materials Science

In materials science, 1,1-Dichlorosilacyclobutane is used to produce ultra-high purity silicon that can be doped to manufacture transistors, solar cells, and other solid-state devices. Its role is crucial in the electronics industry for the development of devices with superior performance .

Analytical Chemistry

1,1-Dichlorosilacyclobutane: serves as a standard and reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments and developing new analytical methods for detecting and quantifying silicon-containing compounds .

Environmental Science

The compound’s potential in environmental science is being researched, particularly in the development of sensors and materials that can detect and neutralize environmental pollutants. Its reactivity and stability under various conditions make it a candidate for creating advanced environmental monitoring systems .

Medicine

While direct applications in medicine are not extensively documented, the derivatives of 1,1-Dichlorosilacyclobutane could be investigated for their biomedical applications, including drug delivery systems and medical adhesives, owing to the biocompatibility of silicon-based materials .

Agriculture

Research into the applications of 1,1-Dichlorosilacyclobutane in agriculture is still nascent. However, its potential for creating pesticide formulations or soil conditioners that could improve crop yield and protect against pests is an area of interest for future studies .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,1-dichlorosiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASYEMKYRSIVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[Si](C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062342 | |

| Record name | Silacyclobutane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichlorosilacyclobutane | |

CAS RN |

2351-33-9 | |

| Record name | 1,1-Dichlorosilacyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichlorosilacyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silacyclobutane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silacyclobutane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorosilacyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROSILACYCLOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439Q7T3Y9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

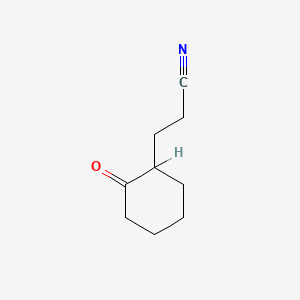

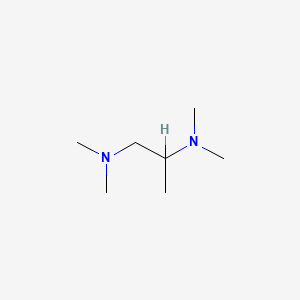

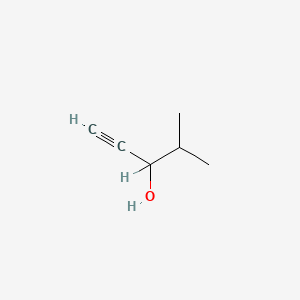

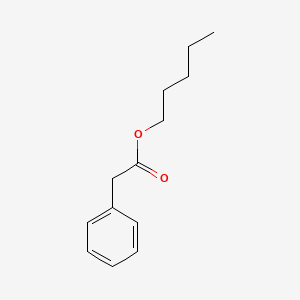

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 1,1-Dichlorosilacyclobutane?

A1: 1,1-Dichlorosilacyclobutane is a silicon-containing heterocycle. Its molecular formula is C3H6Cl2Si, and its molecular weight is 141.09 g/mol []. Structurally, it consists of a four-membered ring with a silicon atom bonded to two chlorine atoms and two methylene groups. Notably, single-crystal X-ray diffraction analysis revealed that 1,1-Dichlorosilacyclobutane exists as a monomer in its solid state despite the relatively small steric hindrance of the cyclobutane ring [].

Q2: How does the structure of 1,1-Dichlorosilacyclobutane relate to its reactivity?

A2: The reactivity of 1,1-Dichlorosilacyclobutane stems from the strained four-membered silacyclobutane ring and the reactive Si-Cl bonds. This ring strain makes the molecule susceptible to ring-opening reactions []. Additionally, the chlorine atoms can be readily substituted, allowing for the introduction of various functional groups. This versatile reactivity makes 1,1-Dichlorosilacyclobutane a valuable building block in organic and organometallic synthesis.

Q3: Can you provide examples of reactions that 1,1-Dichlorosilacyclobutane can undergo?

A3: 1,1-Dichlorosilacyclobutane participates in various reactions, including:

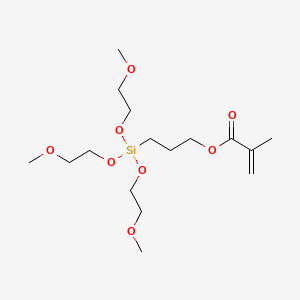

- Nucleophilic Substitution: It reacts with Grignard reagents, such as those containing ω-(t-butyldimethylsilyl-protected) mono- or tri-(oxyethylene)phenyl groups, to yield substituted silacyclobutanes. These reactions are valuable for synthesizing polymers like polysilabutanes [].

- Ring-Opening Polymerization: Under specific conditions, 1,1-Dichlorosilacyclobutane can undergo anionic ring-opening polymerization initiated by reagents like butyllithium. This process leads to the formation of polysilabutanes, showcasing its potential in polymer chemistry [].

- Salt Metathesis: This compound reacts with two equivalents of lithiated dipyrromethenes to yield silicon compounds incorporating the dipyrromethene framework. These reactions offer a route to novel materials with interesting optical properties [].

Q4: Are there any computational studies investigating 1,1-Dichlorosilacyclobutane?

A4: Yes, computational analyses, specifically potential energy surface scans, have been employed to understand the Cl-Si-Cl angle variation in 1,1-Dichlorosilacyclobutane. Interestingly, these studies revealed that the energy profiles for Cl-Si-Cl deformation are nearly identical for 1,1-Dichlorosilacyclobutane and Dimethyldichlorosilane (Me2SiCl2) []. This suggests that the steric bulk of the cyclobutane ring does not significantly impact the Cl-Si-Cl angle flexibility compared to simpler alkyl substituents.

Q5: What are the potential applications of 1,1-Dichlorosilacyclobutane and its derivatives?

A5: 1,1-Dichlorosilacyclobutane and its derivatives hold promise in diverse fields:

- Materials Science: The synthesis of polysilabutanes from 1,1-Dichlorosilacyclobutane monomers offers potential for developing new materials with tailored properties. For example, incorporating polar groups, like oligo(oxyethylene)phenyl groups, into the polymer structure can influence its solubility and interactions with other materials [].

- Optical Materials: Reactions of 1,1-Dichlorosilacyclobutane with dipyrromethenes result in compounds with intriguing optical properties. Further exploration of such derivatives could lead to advancements in materials for light emission or sensing [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.